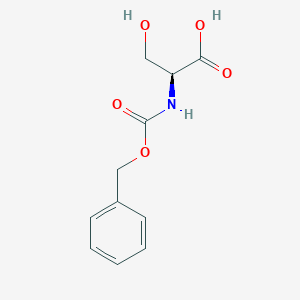

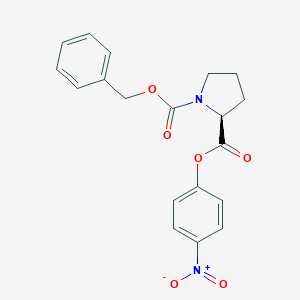

![molecular formula C12H17ClN2O4 B554411 Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride CAS No. 35761-27-4](/img/structure/B554411.png)

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride

Overview

Description

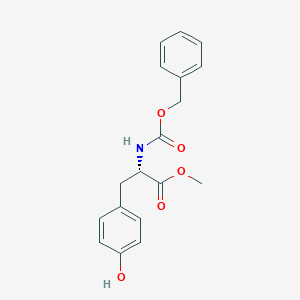

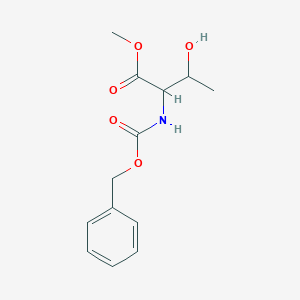

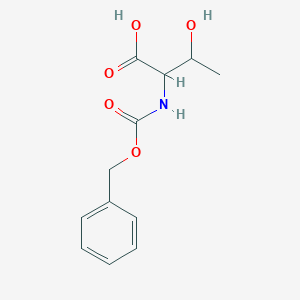

“Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride” is a chemical compound with the molecular formula C12H17ClN2O4 . It is also known as “Methyl 2- (S)- amino-3-aminopropionate, hydrochloride” or "3-Amino-N- [ (phenylmethoxy)carbonyl]-L-alanine methyl ester hydrochloride" .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a molecular weight of 288.73 . It is a solid at room temperature . The storage temperature is recommended to be in an inert atmosphere, between 2-8°C .Scientific Research Applications

“Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride” is a compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . Here are some additional applications:

- Peptide Synthesis : This compound is an important building block used for the synthesis of peptides containing DAP residues such as bleomycins, edeines, tuberactinomycins . These peptides have various applications in biological research and drug development

“Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride” is a compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . Here are some additional applications:

-

Peptide Synthesis : This compound is an important building block used for the synthesis of peptides containing DAP residues such as bleomycins, edeines, tuberactinomycins . These peptides have various applications in biological research and drug development.

-

Proteomics Research : This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of disease processes and the development of new therapeutic strategies.

-

Pharmaceutical and Pesticide Intermediates : Although not directly related to “Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride”, its structural analog “Methyl 3-aminopropionate hydrochloride” is used in the preparation of pharmaceutical and pesticide intermediates . It’s possible that “Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride” might have similar applications.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name |

methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4.ClH/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9;/h2-6,10H,7-8,13H2,1H3,(H,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOFLUKZNNTGBC-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548520 | |

| Record name | Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(S)-[N-carbobenzyloxy]amino-3-aminopropionate, hydrochloride | |

CAS RN |

35761-27-4 | |

| Record name | L-Alanine, 3-amino-N-[(phenylmethoxy)carbonyl]-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35761-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035761274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-amino-N-[(benzyloxy)carbonyl]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NKW3MQF65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.